molecular formula C14H21NO3 B5396797 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide

N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide

Cat. No. B5396797
M. Wt: 251.32 g/mol
InChI Key: RPRBEOJXMNEIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a PPARδ agonist, which means that it activates the PPARδ receptor in cells. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ by N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide results in increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as increase mitochondrial biogenesis and oxidative metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is that it has been extensively studied in animal models and has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. However, one limitation of using N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet well understood.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. One area of research could be to further investigate its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is reacted with 2-bromo-1-methylethyl acetate to form 2-(4-methoxyphenoxy)-1-methylethyl acetate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with 2-bromo-2-methylpropanamide to form N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide.

properties

IUPAC Name

N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-7-5-12(17-4)6-8-13/h5-8,10-11H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRBEOJXMNEIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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